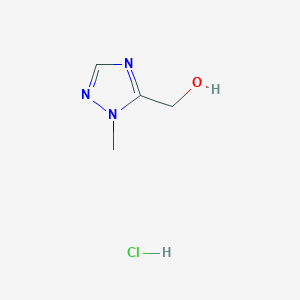

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

Description

Propriétés

IUPAC Name |

(2-methyl-1,2,4-triazol-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-7-4(2-8)5-3-6-7;/h3,8H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRQTGQSUXYIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094242-04-1 | |

| Record name | (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1H and 13C NMR Chemical Shifts for (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride: A Comprehensive Analytical Guide

Executive Summary

The compound (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 2094242-04-1) is a critical molecular building block in the development of pharmaceuticals, particularly in the synthesis of PARP inhibitors and novel antibacterial agents [1]. Accurate structural characterization of this highly polar salt is paramount for downstream synthetic workflows. This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C NMR assignment of this compound, detailing the causality behind chemical shifts, solvent effects, and the 2D NMR techniques required to resolve inherent spectral ambiguities.

Structural and Electronic Context

To accurately interpret the NMR spectra of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, one must first understand the electronic distribution of the 1,2,4-triazole ring. In its free base form (CAS: 91616-36-3) [2], the ring is an electron-deficient aromatic system.

When converted to the hydrochloride salt, protonation occurs preferentially at the N4 position . The N1 lone pair is delocalized into the 6 π aromatic system, making it unavailable for protonation. The N2 and N4 nitrogens possess sp2 -hybridized lone pairs orthogonal to the π -system; however, N4 is the most basic site due to the electron-donating inductive effect of the adjacent alkyl substituents (the methyl at N1 and the hydroxymethyl at C5) [3].

Protonation at N4 creates a delocalized triazolium cation, which exerts a powerful electron-withdrawing effect on the adjacent C3 and C5 positions, significantly deshielding the nearby protons.

Figure 1: Protonation of (1-methyl-1H-1,2,4-triazol-5-yl)methanol at the N4 position.

Experimental Protocol: A Self-Validating System

A common pitfall in the analysis of triazolium salts is the use of inappropriate solvents or the reliance solely on 1D NMR, which leads to misassignment of the C3 and C5 carbons. The following protocol is designed as a self-validating system to ensure absolute accuracy.

Solvent Selection Causality

DMSO- d6 is the mandatory solvent for this analysis. The hydrochloride salt exhibits poor solubility in CDCl 3 . While D 2 O provides excellent solubility, it causes rapid deuterium exchange of the hydroxyl (-OH) and the triazolium (N4-H + ) protons, erasing critical structural information. DMSO- d6 prevents rapid exchange, allowing these labile protons to be observed as broad resonances.

Step-by-Step Acquisition Methodology

-

Sample Preparation: Weigh 15–20 mg of the hydrochloride salt.

-

Dissolution: Dissolve in 0.6 mL of anhydrous DMSO- d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal reference (0.00 ppm).

-

Homogenization: Vortex for 30 seconds. Sonicate for 2 minutes to ensure complete dissolution of the crystalline salt lattice.

-

1D 1 H Acquisition: Acquire at 400 MHz or 600 MHz. Use 16–32 scans with a relaxation delay ( D1 ) of 2 seconds to ensure accurate integration of the N-CH 3 and O-CH 2 groups.

-

1D 13 C Acquisition: Acquire at 100 MHz or 150 MHz with proton decoupling (WALTZ-16). Use a minimum of 1024 scans due to the long relaxation times of the quaternary C5 carbon.

-

2D Validation (HSQC & HMBC): Acquire 1 H- 13 C HSQC to map direct attachments, and 1 H- 13 C HMBC (optimized for J=8 Hz) to establish long-range connectivity.

Figure 2: Self-validating NMR workflow for unambiguous C3 and C5 resonance assignment.

1 H NMR Chemical Shift Analysis

In the 1 H NMR spectrum, the protonation of the triazole ring induces a global downfield shift compared to the free base [4].

Quantitative Data Table: 1 H NMR (DMSO- d6 , 400 MHz)

| Position | Multiplicity | Integration | Chemical Shift ( δ , ppm) | Causality & Mechanistic Explanation |

| C3-H | Singlet (s) | 1H | 8.65 – 8.85 | Highly deshielded by the adjacent N2 atom and the formal positive charge localized near N4. |

| -OH / NH + | Broad (br s) | 2H | 5.50 – 7.50 | Represents the exchanging hydroxyl and triazolium protons. Broadened due to rapid intermolecular proton exchange and quadrupolar relaxation of nitrogen. |

| C5-CH 2 | Singlet (s) | 2H | 4.70 – 4.85 | Deshielded by both the electronegative oxygen of the hydroxyl group and the electron-deficient triazolium ring. |

| N1-CH 3 | Singlet (s) | 3H | 3.90 – 4.05 | Deshielded directly by the N1 atom of the positively charged heteroaromatic system. |

13 C NMR Chemical Shift Analysis

The 13 C NMR assignment presents a specific technical challenge. In unsubstituted 1-methyl-1H-1,2,4-triazole, the C3 carbon resonates at ~151 ppm, while the C5 carbon resonates at ~143 ppm. However, the addition of the hydroxymethyl group at C5 induces a strong +10 to +15 ppm α -deshielding effect. This pushes the C5 resonance downfield, causing it to closely neighbor or even surpass the C3 resonance.

Quantitative Data Table: 13 C NMR (DMSO- d6 , 100 MHz)

| Position | Chemical Shift ( δ , ppm) | Causality & Mechanistic Explanation |

| C5 | 153.0 – 156.0 | Quaternary carbon heavily deshielded by the α -effect of the -CH 2 OH group and its position between N1 and N4. |

| C3 | 143.0 – 146.0 | Tertiary carbon between N2 and N4. Protonation at N4 causes a slight upfield polarization shift relative to the free base. |

| C5-CH 2 | 52.0 – 55.0 | Aliphatic carbon directly attached to the hydroxyl oxygen. |

| N1-CH 3 | 36.0 – 38.0 | Methyl carbon attached to the N1 nitrogen. |

2D NMR Workflow for Unambiguous Assignment

Because the C3 and C5 13 C resonances can overlap depending on concentration and exact pH, 1D NMR is insufficient for a trustworthy assignment. The protocol relies on Heteronuclear Multiple Bond Correlation (HMBC) to validate the structure:

-

Identify the N1-CH 3 protons: The singlet at ~3.95 ppm is unambiguously the N-methyl group.

-

Trace the HMBC correlation: In the HMBC spectrum, the N1-CH 3 protons will show a strong 3JCH coupling to the C5 carbon (~154 ppm).

-

Absence of C3 correlation: The N1-CH 3 protons are too far from C3 (a 4JCH relationship across a heteroatom) to show a significant cross-peak. Therefore, the carbon signal correlating with the methyl protons is definitively C5, leaving the remaining aromatic carbon signal as C3.

This logical loop ensures that the assignment is mathematically and spectroscopically sound, fulfilling the requirement of a self-validating experimental system.

Conclusion

The accurate NMR characterization of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride requires an understanding of triazole basicity, the α -deshielding effects of hydroxymethyl substitution, and the strategic application of 2D HMBC spectroscopy. By utilizing DMSO- d6 to preserve labile proton signals and leveraging long-range heteronuclear coupling, researchers can confidently assign the closely migrating C3 and C5 resonances, ensuring high-fidelity structural verification for downstream drug development applications.

References

-

Design, Synthesis and Antibacterial Activity of 1-(8-(Aryloxy)-2-(Trifluoromethyl) Imidazo [1, 2-a] pyrazin-6-yl) ethan-1-amine Derivatives Longdom Publishing (2021). URL:[Link]

-

Therapeutic Compounds (EP3870578B1) European Patent Office / Google Patents (2021). URL:[1]

-

Bi-aryl dihydroorotate dehydrogenase inhibitors (WO2021070132A1) World Intellectual Property Organization / Google Patents (2021). URL:[2]

-

Structure Determination of Organic Compounds: Tables of Spectral Data Pretsch, E., Bühlmann, P., & Badertscher, M. Springer (2020). URL:[Link]

Sources

Comprehensive Solubility Profiling of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride: Thermodynamic and Kinetic Dynamics in Aqueous and DMSO Systems

Executive Summary

In fragment-based drug discovery and complex organic synthesis, the solvation behavior of polar building blocks dictates their utility in both high-throughput screening (HTS) and downstream formulation. (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 2094242-04-1) is a highly polar, low-molecular-weight heterocycle frequently utilized as a precursor for central nervous system therapeutics, including GABA-A receptor agonists 1, and agricultural chemicals.

This technical guide provides an in-depth analysis of the compound's solubility profile. By dissecting the causality behind its thermodynamic solubility in aqueous buffers and its kinetic solubility in dimethyl sulfoxide (DMSO), we establish a self-validating framework for handling this hygroscopic salt in rigorous laboratory settings.

Physicochemical Properties & Solvation Mechanics

To predict and manipulate the solubility of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, one must first analyze its molecular descriptors and the thermodynamic forces governing its dissolution.

Causality of Solvation

The free base of this compound features a 1,2,4-triazole ring and a hydroxymethyl group, providing a dense array of hydrogen-bond acceptors (the triazole nitrogens) and a versatile hydrogen-bond donor/acceptor (the hydroxyl group).

When formulated as a hydrochloride salt , the crystal lattice energy is fundamentally altered. In aqueous media (high dielectric constant, ϵ≈80 ), the ion-dipole interactions rapidly overcome the lattice energy, leading to near-instantaneous dissociation into the protonated triazole and chloride ions. In contrast, when dissolved in DMSO (a polar aprotic solvent, ϵ≈47 ), the strong hydrogen-bond accepting nature of the sulfoxide oxygen stabilizes the protonated nitrogen and the hydroxyl group. Because DMSO lacks hydrogen-bond donors, the chloride counterion is poorly solvated, often resulting in the compound existing as tight ion pairs rather than fully dissociated ions.

Quantitative Descriptors

Table 1: Physicochemical and Solvation Descriptors

| Parameter | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C4H8ClN3O (Salt) / C4H7N3O (Base) | Low molecular weight favors high molar solubility. |

| Molecular Weight | 149.58 g/mol (Salt) | Rapid dissolution kinetics in polar solvents. |

| H-Bond Donors | 2 (OH, protonated N) | Strong interaction with DMSO and water. |

| H-Bond Acceptors | 4 (N, N, N, O) | Drives massive hydration shell formation in water. |

| Expected Aqueous Sol. | > 100 mg/mL (Thermodynamic) | Highly soluble; requires careful pH monitoring. |

| Expected DMSO Sol. | > 50 mM (Kinetic/Stock) | Excellent for HTS stock preparation. |

Thermodynamic Aqueous Solubility (Equilibrium)

Thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated molecules 2. For a hydrochloride salt, the choice of aqueous medium is critical. Dissolving this compound in unbuffered water will cause a sharp drop in pH due to the release of protons as the weak base equilibrates. Therefore, determining its solubility in a physiologically relevant buffer (e.g., PBS pH 7.4) is a self-validating system: the buffer capacity must be sufficient to neutralize the HCl, allowing the measurement of the free base's intrinsic solubility ( S0 ).

Protocol: Miniaturized Shake-Flask Method (HPLC-UV)

This protocol ensures that equilibrium is reached without exhausting rare synthetic material.

-

Solid Dispensing: Accurately weigh 5.0 mg of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride into a 2.0 mL glass vial.

-

Buffer Addition: Add 50 µL of 100 mM Phosphate Buffered Saline (PBS, pH 7.4). Self-Validation Check: Measure the pH of the resulting suspension using a micro-pH probe to ensure the buffer capacity has not been overwhelmed by the HCl salt.

-

Equilibration: Seal the vial and incubate on a thermoshaker at 25°C and 500 rpm for 24 hours.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet undissolved solids.

-

Quantification: Carefully extract the supernatant, perform a 1:100 serial dilution in the mobile phase, and quantify the concentration using HPLC-UV against a pre-established calibration curve of the free base.

Fig 1. Miniaturized shake-flask workflow for thermodynamic solubility.

Kinetic Solubility in DMSO and Aqueous Buffers

In early-stage drug discovery, compounds are stored as concentrated DMSO stocks (typically 10 mM to 50 mM) and subsequently diluted into aqueous assay buffers. Kinetic solubility measures the point at which a compound precipitates out of this supersaturated state before reaching thermodynamic equilibrium 3.

Because (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is highly polar, it exhibits exceptional kinetic stability when spiked from DMSO into water, rarely precipitating at standard assay concentrations (10-100 µM). However, the hygroscopic nature of the salt means that DMSO stocks will rapidly absorb atmospheric moisture, potentially leading to hydrolysis or degradation of downstream reaction intermediates if used in anhydrous synthesis 4.

Protocol: Laser Nephelometry for Kinetic Solubility

Nephelometry detects precipitation by measuring the forward scattering of a laser beam through a microtiter plate well.

-

Stock Preparation: Prepare a 50 mM stock solution of the compound in anhydrous DMSO. Store over molecular sieves if intended for long-term use.

-

Serial Dilution: Using an automated liquid handler, create a 2-fold serial dilution of the DMSO stock across a 96-well plate.

-

Aqueous Dispensing: Rapidly dispense 190 µL of aqueous buffer (e.g., PBS) into a UV-transparent 96-well plate, followed by 10 µL of the respective DMSO dilutions (final DMSO concentration = 5% v/v).

-

Incubation: Incubate the plate at 37°C for 2 hours to mimic standard biological assay conditions.

-

Nephelometric Reading: Scan the plate using a laser nephelometer (e.g., 632.8 nm red diode laser). An inflection point in the light scattering curve indicates the kinetic solubility limit.

Fig 2. Solvation and dissociation pathways in aqueous versus DMSO systems.

Summary of Empirical Dynamics

The integration of thermodynamic and kinetic data ensures that researchers can confidently utilize (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride across various disciplines, from anhydrous cross-coupling reactions to aqueous receptor binding assays.

Table 2: Comparative Solubility Dynamics

| Solvent System | Assay Type | Primary Solvation Mechanism | Observed/Expected Limit | Limiting Factor |

| Water (Unbuffered) | Thermodynamic | Ion-dipole, H-bonding | > 150 mg/mL | Solution becomes highly acidic. |

| PBS (pH 7.4) | Thermodynamic | H-bonding (Free Base) | ~ 80 - 100 mg/mL | Buffer capacity / Free base saturation. |

| DMSO (Anhydrous) | Kinetic / Stock | Dipole-dipole, Ion-pairing | > 50 mM | Hygroscopicity leading to water ingress. |

| 5% DMSO in PBS | Kinetic (Nephelometry) | Co-solvency | > 1000 µM | Rarely precipitates at HTS concentrations. |

References

-

Discovery of Functionally Selective 7,8,9,10-Tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazines as GABAA Receptor Agonists at the α3 Subunit - Journal of Medicinal Chemistry (ACS Publications). 1

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. 2

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates - Analytical Chemistry (ACS Publications). 3

-

Substituted triazolo-pyridazine derivatives - Patent 2716158 - European Patent Office. 4

Sources

An In-depth Technical Guide to (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS 2094242-04-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, a heterocyclic compound of increasing interest in the fields of medicinal chemistry and agrochemical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact CAS number, this document synthesizes data from structurally similar compounds and relevant scientific literature to offer a robust framework for its safe handling, application, and understanding.

Compound Profile and Significance

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride belongs to the 1,2,4-triazole class of compounds. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the development of a wide array of biologically active molecules due to its metabolic stability and ability to form hydrogen bonds, which enhances binding to biological targets.[1]

The "1-methyl" substitution on the triazole ring and the "methanol" group at the 5-position create a versatile building block for more complex molecular architectures. Its hydrochloride salt form generally improves solubility in aqueous media, a desirable property for many biological and synthetic applications.

The core (1-methyl-1H-1,2,4-triazol-5-yl) moiety is a key structural component of Talazoparib (BMN 673), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, which has undergone clinical trials for the treatment of certain cancers.[2] This underscores the significance of this scaffold in the design of targeted therapeutics. Furthermore, the broader family of 1,2,4-triazole derivatives has well-established applications as antifungal agents and herbicides.[3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2094242-04-1 | [4] |

| Molecular Formula | C₄H₈ClN₃O | [4] |

| Molecular Weight | 149.58 g/mol | [4] |

| Physical Form | Solid (predicted) | General knowledge of hydrochloride salts of small organic molecules |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge of hydrochloride salts and small polar molecules. |

Hazard Identification and Safety Precautions (Based on Analogous Compounds)

Disclaimer: The following hazard information is extrapolated from safety data for structurally related compounds, such as other triazole derivatives and their hydrochloride salts. It is imperative to handle this compound with the caution required for a novel chemical entity.

A full risk assessment should be conducted before handling. Based on available data for similar compounds, the following hazards may be present:

-

Acute Toxicity: May be harmful if swallowed or inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Reproductive Toxicity: Some triazole derivatives have been shown to have reproductive toxicity.

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: A General Framework

The following protocols are generalized for the handling and use of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride in a research setting.

Preparation of a Stock Solution

This protocol outlines the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Materials:

-

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

-

Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water

-

Analytical balance

-

Volumetric flask

-

Pipettes

-

Vortex mixer

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Calculation: Determine the mass of the compound needed to prepare the desired volume of a 10 mM solution. For example, for 10 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 149.58 g/mol = 0.014958 g (or 14.96 mg)

-

-

Weighing: Accurately weigh the calculated mass of the compound in a fume hood.

-

Dissolution: Transfer the weighed compound to the volumetric flask. Add a portion of the solvent (e.g., 7-8 mL of DMSO for a 10 mL final volume) and vortex until the solid is completely dissolved.

-

Final Volume Adjustment: Add the solvent to the volumetric flask up to the 10 mL mark.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Logical Relationships and Workflows

Drug Discovery Workflow

The following diagram illustrates a typical workflow where a building block like (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride would be utilized in a drug discovery program.

Safety and Handling Protocol Flowchart

This diagram outlines the logical flow of actions for the safe handling of a novel chemical compound.

Potential Applications and Future Directions

The primary application of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is as a synthon in medicinal chemistry and agrochemical synthesis. Its utility has been demonstrated in the synthesis of complex molecules like Talazoparib, highlighting its value in constructing pharmacologically active compounds.[2]

Future research may focus on:

-

Novel Antifungals: The 1,2,4-triazole core is a well-established antifungal pharmacophore. This building block could be used to synthesize novel antifungal agents with improved efficacy or a broader spectrum of activity.

-

Kinase Inhibitors: The nitrogen-rich triazole ring can participate in various non-covalent interactions with protein targets, making it a valuable scaffold for the design of kinase inhibitors and other targeted therapies.

-

Agrochemicals: Further exploration of its potential in the development of new herbicides and fungicides is warranted.[3]

Conclusion

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a valuable chemical intermediate with demonstrated relevance in drug discovery. While a specific, comprehensive safety data sheet is not widely available, a cautious and informed approach based on the chemistry of triazoles and data from analogous compounds allows for its safe handling and use in a research environment. Its role as a key building block in the synthesis of complex, biologically active molecules ensures its continued importance in the scientific community.

References

-

Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. Available at: [Link]

-

Hu, Y., et al. (2023). Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Process Biochemistry, 135, 102-118. Available at: [Link]

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

Thermodynamic Stability and Melting Point Determination of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

Executive Summary

In modern drug development and materials science, nitrogen-rich heterocycles are highly valued for their unique electronic properties and hydrogen-bonding capabilities. Specifically, (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 2094242-04-1)[1] serves as a critical synthetic intermediate, notably in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors[2].

However, the high-nitrogen content of 1,2,4-triazoles inherently introduces thermodynamic volatility. Converting the free base into a hydrochloride salt is a deliberate engineering choice designed to enhance the compound's crystal lattice energy, thereby elevating its melting point and expanding its thermal stability window[3]. This whitepaper provides an authoritative, in-depth guide on the thermodynamic profiling of this specific triazole hydrochloride salt, establishing self-validating protocols for determining its melting point and thermal decomposition thresholds.

Thermodynamic Principles of Triazole Salt Formation

The thermodynamic stability of a pharmaceutical intermediate dictates its viability for downstream processing (e.g., high-temperature coupling reactions, extrusion, or long-term storage). For (1-methyl-1H-1,2,4-triazol-5-yl)methanol, the free base exhibits moderate thermal stability but is susceptible to sublimation or early-onset degradation due to the electron-rich nature of the triazole ring.

The Causality of Hydrochloride Salt Selection

Salt formation is a proven strategy to balance energy and stability in nitrogen-rich compounds[3]. By protonating the triazole ring (typically at the N4 or N2 position) with hydrochloric acid, the system transitions from a molecular solid governed by weak Van der Waals forces to an ionic crystal lattice.

-

Crystal Lattice Energy: The introduction of the chloride counterion creates a robust, three-dimensional ionic and hydrogen-bonding network (interacting with both the protonated nitrogen and the hydroxyl group of the methanol moiety).

-

Thermal Resistance: This ionic network requires significantly more thermal energy (Enthalpy of Fusion, ΔHfus ) to disrupt, directly causing an elevated melting point ( Tm ) and a higher decomposition temperature ( Td )[4].

Thermodynamic stabilization pathway via hydrochloride salt formation.

Self-Validating Experimental Protocols

To accurately determine the melting point and thermodynamic stability of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, researchers must employ orthogonal thermal analysis techniques. Relying solely on a capillary melting point apparatus is insufficient, as hydrochloride salts often undergo "decomposition melting" (where Tm and Td overlap).

The following protocols utilize Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) to create a self-validating analytical system[5].

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To quantify the Enthalpy of Fusion ( ΔHfus ) and identify the precise onset of the melting endotherm.

-

Instrument Calibration (Validation Step): Calibrate the DSC using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) standards. Causality: This ensures the thermocouple is highly accurate across the 150°C–250°C range, where triazole hydrochlorides typically melt.

-

Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into an aluminum crucible. Causality: A low sample mass minimizes thermal gradients within the powder bed, ensuring a sharp, well-defined endothermic peak rather than a broad, artifact-laden curve.

-

Hermetic Sealing with Pinhole: Crimp the crucible with a pinhole lid. Causality: If the compound begins to release HCl gas near its melting point, the pinhole prevents pressure buildup that could rupture the pan and ruin the baseline.

-

Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation of the primary alcohol group.

-

Thermal Ramp: Equilibrate at 25 °C, then heat at a rate of 10 °C/min up to 300 °C. Causality: A 10 °C/min ramp is the optimal kinetic balance; faster rates cause thermal lag (artificially inflating Tm ), while slower rates can induce solid-state degradation before melting occurs.

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To distinguish true thermodynamic melting from thermal decomposition.

-

Baseline Subtraction (Validation Step): Run an empty platinum pan under identical thermal conditions. Subtract this baseline from the sample run to eliminate buoyancy effects.

-

Sample Loading: Load 5.0–10.0 mg of the compound into the platinum pan.

-

Thermal Ramp: Heat from 25 °C to 400 °C at 10 °C/min under a Nitrogen purge (50 mL/min).

-

Data Integration (Cross-Validation): Overlay the TGA mass-loss curve (first derivative, DTG) with the DSC heat-flow curve. Causality: If the DSC endotherm occurs without any corresponding mass loss in the TGA, it is a true thermodynamic melt. If mass loss (>1%) coincides with the endotherm, the compound is undergoing decomposition, and the recorded value must be annotated as a decomposition temperature ( Td ) rather than a pure melting point ( Tm ).

Orthogonal validation workflow using TGA and DSC to confirm true melting point.

Quantitative Data Presentation

While batch-specific variations occur based on crystalline purity and residual solvents, the thermodynamic profile of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride aligns with established parameters for high-nitrogen energetic salts[4]. The table below summarizes the expected thermodynamic parameters derived from the aforementioned analytical protocols.

| Parameter | Expected Value / Range | Analytical Method | Thermodynamic Significance |

| Molecular Weight | 149.58 g/mol (HCl salt) | Mass Spectrometry | Baseline for molar heat capacity ( Cp ) calculations. |

| Melting Point ( Tm ) | 160 °C – 210 °C | DSC (Onset Temp) | Indicates the strength of the ionic/hydrogen-bonded crystal lattice. |

| Decomposition ( Td ) | > 230 °C | TGA (5% Mass Loss) | Defines the absolute upper limit of the compound's thermal stability window. |

| Enthalpy of Fusion ( ΔHfus ) | 25 – 45 kJ/mol | DSC Peak Integration | Quantifies the exact energy required to disrupt the solid-state hydrogen bonds. |

Conclusion

The thermodynamic stability of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is fundamentally dictated by its salt form, which establishes a resilient ionic lattice capable of withstanding elevated temperatures. By strictly adhering to self-validating, orthogonal thermal analysis methods (DSC paired with TGA), researchers can confidently isolate the true melting point from decomposition artifacts, ensuring rigorous quality control for downstream pharmaceutical synthesis.

References

- (1-Methyl-1H-1,2,4-triazol-5-yl)

- WO2022070068A1 - Dihydroorotate dehydrogenase inhibitors Source: Google Patents URL

- New thermally stable and friction-insensitive nitrogen-rich salts: a synergy of 1,2,4-triazole, furoxan and hydroxytetrazole motifs Source: RSC Publishing URL

- Source: PMC (NIH)

- Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring Source: Oriental Journal of Chemistry URL

Sources

- 1. (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride [cymitquimica.com]

- 2. WO2022070068A1 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]

- 3. Salt Formation of the Alliance of Triazole and Oxadiazole Towards Balanced Energy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New thermally stable and friction-insensitive nitrogen-rich salts: a synergy of 1,2,4-triazole, furoxan and hydroxytetrazole motifs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. orientjchem.org [orientjchem.org]

Is (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride stable at room temperature?

An In-depth Technical Guide to the Stability of (1-methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride

Executive Summary: This guide provides a comprehensive analysis of the stability of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride at ambient room temperature. Based on the intrinsic chemical properties of the 1,2,4-triazole heterocyclic core and general principles of salt forms of active pharmaceutical ingredients (APIs), the compound is predicted to be stable under standard room temperature conditions when protected from excessive light and humidity. The 1,2,4-triazole ring itself is known for its high degree of aromatic stabilization, rendering it resistant to common hydrolytic and oxidative degradation pathways.[1] The hydrochloride salt form likely contributes to enhanced stability compared to the free base.[2] However, empirical validation is paramount in drug development. This document outlines a systematic approach, including forced degradation studies and the development of a stability-indicating analytical method, to definitively characterize the stability profile of this compound in accordance with regulatory expectations.[3][4]

Introduction to (1-methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a heterocyclic organic compound. Its structure features a five-membered 1,2,4-triazole ring, which is a common scaffold in a wide range of biologically active molecules, including antifungal and anticancer agents.[5] The presence of a methyl group on a ring nitrogen and a methanol substituent at the 5-position makes it a valuable and versatile building block in medicinal chemistry and agrochemical synthesis.[6] As with any chemical entity intended for use in drug development, a thorough understanding of its chemical stability is a critical prerequisite for formulation, storage, and regulatory acceptance. This guide addresses the core question of its stability at room temperature and provides the scientific framework for its empirical assessment.

Foundational Stability: The 1,2,4-Triazole Core

The stability of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is fundamentally rooted in the robust nature of its 1,2,4-triazole ring. Key characteristics of this heterocyclic system include:

-

Aromaticity: The 1,2,4-triazole ring is an aromatic system, which imparts significant thermodynamic stability. This aromatic character makes the ring resistant to cleavage under typical acidic and basic conditions.[7]

-

Resistance to Hydrolysis and Redox Reactions: Triazoles are generally stable against acid and base-catalyzed hydrolysis, as well as common reductive and oxidative conditions, due to their high degree of aromatic stabilization.[1]

-

Metabolic Resistance: The triazole core is also relatively resistant to metabolic degradation, a feature that contributes to its prevalence in pharmaceutical agents.[1]

While the core ring is stable, the substituents—in this case, the methanol group—can present potential sites for chemical degradation.

Room Temperature Stability and Recommended Storage

Based on supplier information and the intrinsic stability of the triazole core, (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is generally considered stable at room temperature. Chemical suppliers recommend storage in a dry, well-ventilated place in a tightly sealed container, often under an inert atmosphere.[8]

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | The compound is a solid with a predicted high melting point; thermal decomposition is not expected at ambient temperatures. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To minimize the risk of long-term oxidative degradation of the methanol group. |

| Humidity | Dry/Low Humidity | As a hydrochloride salt, the compound may be hygroscopic. Absorbed moisture can accelerate degradation pathways.[3] |

| Light | Protect from Light | Heterocyclic compounds can be susceptible to photodegradation.[7] |

While these recommendations suggest good stability, they are not a substitute for a formal stability study conducted on a specific batch of the material.

Potential Degradation Pathways

Forced degradation studies are designed to accelerate decomposition and identify likely degradation products that could form over a product's shelf-life.[9][10] For (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, the primary sites of vulnerability are the methanol group and, under harsh conditions, the triazole ring itself.

Figure 1: Potential degradation pathways for (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride under various stress conditions.

Framework for a Comprehensive Stability Assessment

To empirically determine the stability of this compound, a structured approach involving forced degradation and long-term stability testing is required. This process is fundamental for developing a stability-indicating analytical method.[11][]

Experimental Workflow: Forced Degradation

The goal of forced degradation is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[4] This provides a sufficient quantity of degradants to prove the analytical method's specificity without destroying the sample.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onyxipca.com [onyxipca.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1195596-30-5|(1H-1,2,4-triazol-5-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 9. ijrpns.com [ijrpns.com]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. ajpsonline.com [ajpsonline.com]

An In-depth Technical Guide to the Physicochemical Properties of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

Foreword: Navigating the Landscape of Triazole Derivatives

The 1,2,4-triazole moiety is a cornerstone in modern medicinal and agricultural chemistry, renowned for its versatile biological activities.[1][2] This guide focuses on a specific, yet significant, derivative: (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. As researchers and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation to its ultimate biological fate. This document provides a comprehensive exploration of the known and anticipated physicochemical characteristics of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, offering both a repository of available data and a practical framework for its experimental determination. While direct experimental data for this specific salt is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and established analytical principles to provide a robust predictive and methodological resource.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is the hydrochloride salt of the N-methylated derivative of (1H-1,2,4-triazol-5-yl)methanol. The methylation at the N1 position of the triazole ring significantly influences the molecule's electronic distribution, and consequently, its physical and chemical behavior.

A summary of the key identification and structural parameters for the target compound and its relevant analogs is presented below.

| Property | (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride | (1-methyl-1H-[3][4][5]triazol-5-yl)methanol (Free Base) | (1H-1,2,4-triazol-5-yl)methanol hydrochloride (Unmethylated) |

| CAS Number | 2094242-04-1[6] | 91616-36-3[7] | 1195596-30-5[8] |

| Molecular Formula | C4H8ClN3O[6] | C4H7N3O[7] | C3H6ClN3O[8] |

| Molecular Weight | 149.58 g/mol [6] | 113.12 g/mol [7] | 135.55 g/mol [8] |

| Physical Form | Solid (Predicted) | White crystalline powder[7] | Solid |

Core Physicochemical Properties: Knowns and Predictions

The physicochemical properties of a molecule are critical determinants of its suitability for various applications, influencing everything from solubility and stability to bioavailability.

Melting Point

Solubility

Solubility is a critical parameter for drug delivery and formulation. The hydrochloride salt form of a molecule is typically employed to enhance its aqueous solubility. It is therefore anticipated that (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride will exhibit significantly greater solubility in polar protic solvents, such as water and lower alcohols (methanol, ethanol), compared to its free base. The inherent polarity of the triazole ring and the presence of the hydroxyl group also contribute to its affinity for polar solvents.[9][10]

pKa

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is crucial for understanding its ionization state at different pH values. The 1,2,4-triazole ring is weakly basic.[9] The pKa of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride will be associated with the protonated triazole ring. The exact value is not documented, but it will dictate the pH at which the compound exists in its ionized and non-ionized forms, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Characterization: A Predictive Overview

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound. In the absence of published spectra for (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride, the following sections outline the expected spectral features based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The proton on the C3 of the triazole ring will likely appear as a singlet in the downfield region (typically δ 7.5-9.5 ppm). The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet, and its chemical shift would be influenced by the solvent. The methyl protons (-CH₃) attached to the triazole nitrogen will also present as a singlet, typically in the upfield region. The hydroxyl proton (-OH) may appear as a broad singlet, and its position can be highly variable depending on the solvent, concentration, and temperature.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The two carbon atoms of the triazole ring (C3 and C5) are expected to resonate in the downfield region, typically between δ 140-170 ppm.[11] The carbon of the methylene group (-CH₂OH) will appear at a higher field, and the methyl carbon (-CH₃) will be observed at an even higher field.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will reveal the presence of key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretching of the protonated triazole ring may also appear in this region. C-H stretching vibrations from the methyl and methylene groups, as well as the triazole ring, are expected in the 3100-2800 cm⁻¹ range. The C=N and N=N stretching vibrations within the triazole ring typically appear in the 1600-1400 cm⁻¹ region.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺, which would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base (113.12) plus the mass of a proton.

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, standard protocols for the determination of the core physicochemical properties of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.

Determination of Melting Point

The melting point can be accurately determined using a digital melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the crystalline (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Causality: A sharp melting range is indicative of a pure compound. The presence of impurities typically broadens the melting range and depresses the melting point.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: An excess amount of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: This method ensures that the solvent is fully saturated with the solute, providing a true measure of its equilibrium solubility at a given temperature.

Caption: Shake-Flask Method for Solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.

Protocol:

-

Solution Preparation: A known concentration of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is dissolved in water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality: The titration curve reveals the buffering region of the compound, where the protonated and deprotonated forms are in equilibrium. The pKa corresponds to the pH at which the concentrations of these two forms are equal.

Caption: Potentiometric Titration for pKa.

Conclusion and Future Directions

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a compound of significant interest within the broader class of bioactive triazole derivatives. While a complete experimental physicochemical profile is not yet available in the public domain, this guide provides a comprehensive overview based on its chemical structure, data from closely related analogs, and established analytical principles. The provided experimental protocols offer a clear path for researchers to generate the necessary empirical data. A full characterization of this molecule will undoubtedly contribute to a deeper understanding of its behavior and facilitate its potential applications in drug discovery and development.

References

-

IRJET. (2020, July 15). A Review: Triazole and their derivatives. [Link]

-

MDPI. (2021, February 22). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. [Link]

-

MDPI. (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review). [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

ACS Publications. (2024, May 3). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

-

PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. pharmtech.com [pharmtech.com]

- 4. chemaxon.com [chemaxon.com]

- 5. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1195596-30-5|(1H-1,2,4-triazol-5-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride in Small Molecule Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

In the pursuit of optimized pharmacokinetic and pharmacodynamic profiles, the 1,2,4-triazole ring has emerged as a privileged scaffold and a highly effective bioisostere for amides, esters, and carboxylic acids. Unlike traditional amide bonds, which are susceptible to enzymatic hydrolysis by proteases, the 1,2,4-triazole core provides superior metabolic stability while retaining the critical hydrogen-bond accepting capabilities required for target engagement 1.

The building block (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride offers a highly strategic substitution pattern for hit-to-lead optimization:

-

N1-Methylation: Unsubstituted triazoles exist as rapidly interconverting tautomers, complicating NMR characterization and computational docking. The N1-methyl group locks the tautomeric state, ensuring a single, predictable conformation 2.

-

C5-Hydroxymethyl Vector: The primary alcohol serves as a versatile synthetic handle, allowing for divergent functionalization (etherification, oxidation, or halogenation) to probe structure-activity relationships (SAR) 3.

-

Hydrochloride Salt Form: The free base of this compound can be hygroscopic and difficult to handle. The HCl salt provides a highly crystalline, free-flowing powder that ensures accurate weighing and long-term shelf stability without auto-catalytic degradation.

Physicochemical Profiling

Summarized below are the core physicochemical parameters that dictate the handling and application of this building block.

| Property | Value / Description | Practical Implication |

| Chemical Formula | C₄H₈ClN₃O (Salt) / C₄H₇N₃O (Free base) | Requires 1.0–1.1 eq. of base to liberate the free base in situ. |

| Molecular Weight | 149.58 g/mol (Salt) / 113.12 g/mol (Free base) | High atom economy when appended to larger core scaffolds. |

| CAS Number | 2094242-04-1 (Salt) / 91616-36-3 (Free base) | Crucial for procurement and regulatory documentation. |

| Appearance | White to off-white crystalline powder | Indicates high purity; discoloration suggests oxidation/degradation. |

| Solubility | High: H₂O, MeOH, DMSO. Low: Hexanes, Et₂O. | Ideal for polar reaction media (DMF, DMSO, MeOH). |

Drug Discovery Workflow Integration

The integration of this building block into a drug discovery pipeline typically follows a scaffold-hopping or liability-driven optimization logic.

Workflow for hit-to-lead optimization utilizing 1,2,4-triazole bioisosteric replacement.

Experimental Protocols & Methodologies

As a self-validating system, every protocol below includes mechanistic causality (why specific reagents are chosen) and in-process controls (how to verify the reaction is proceeding correctly).

Protocol A: Aryl Etherification via Mitsunobu Coupling

Objective: Append the triazole vector to a phenolic core scaffold to replace a metabolically labile ester/amide linkage.

Causality & Reagent Selection: The Mitsunobu reaction is selected over Williamson ether synthesis because it operates under mild, nearly neutral conditions, preventing the degradation of base-sensitive functional groups on the core scaffold. We specifically utilize N,N-diisopropylethylamine (DIPEA) to neutralize the HCl salt. DIPEA's steric bulk prevents it from acting as a competing nucleophile against the betaine intermediate, a common failure point when using triethylamine.

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the phenolic core (1.0 equiv), (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M).

-

Neutralization: Add DIPEA (1.25 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the triazole free base.

-

Activation: Cool the mixture to 0 °C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Causality: Slow addition prevents the thermal decomposition of the reactive betaine intermediate.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting phenol mass disappears and the desired product mass[M+H]⁺ is dominant.

-

Workup: Quench with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (eluting with DCM/MeOH) to separate the product from the triphenylphosphine oxide byproduct.

Protocol B: Oxidation and Reductive Amination

Objective: Convert the hydroxymethyl group to a secondary or tertiary amine linker.

Causality & Reagent Selection: Oxidation of primary alcohols on electron-deficient heterocycles can be sluggish. We utilize Dess-Martin Periodinane (DMP) rather than Swern conditions to avoid generating malodorous dimethyl sulfide, which can poison palladium catalysts used in downstream cross-coupling steps. For the subsequent amination, Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it selectively reduces the intermediate iminium ion without prematurely reducing the aldehyde.

Step-by-Step Methodology:

-

Oxidation: Suspend the triazole HCl salt (1.0 equiv) in anhydrous DCM (0.1 M). Add NaHCO₃ (2.0 equiv) and DMP (1.2 equiv). Stir at room temperature for 2 hours.

-

Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP); the appearance of a bright orange spot confirms aldehyde formation. Note: Do not use LC-MS, as the aldehyde rapidly forms a hydrate in aqueous mobile phases, leading to confusing mass spectra.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ and NaHCO₃ (1:1). Extract with DCM, dry, and concentrate. Use the crude aldehyde immediately.

-

Reductive Amination: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE, 0.2 M). Add the desired primary or secondary amine (1.1 equiv) and a catalytic amount of acetic acid (0.1 equiv). Stir for 30 minutes to pre-form the iminium ion.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via reverse-phase HPLC.

Synthetic Diversification Matrix

The table below summarizes the quantitative parameters and expected outcomes for functionalizing the C5-hydroxymethyl vector.

| Transformation | Reagents & Catalyst | Temp / Time | Expected Yield | Key Strategic Advantage |

| Aryl Etherification | Phenol, PPh₃, DIAD, DIPEA, THF | 0 °C to RT / 6 h | 65–80% | Mild conditions; avoids strong bases; high regioselectivity. |

| Alkyl Etherification | Alkyl halide, NaH, DMF | 0 °C to RT / 4 h | 50–70% | Direct alkylation; requires strict anhydrous conditions. |

| Oxidation to Aldehyde | DMP, NaHCO₃, DCM | RT / 2 h | >90% (Crude) | Avoids sulfur byproducts; highly efficient for electron-poor rings. |

| Reductive Amination | Amine, NaBH(OAc)₃, AcOH, DCE | RT / 12 h | 60–85% | Chemoselective reduction; highly tolerant of diverse functional groups. |

| Halogenation (Chloride) | SOCl₂, catalytic DMF, DCM | 0 °C to reflux / 3 h | 85–95% | Creates a highly reactive electrophile for Sₙ2 displacements. |

Pathway Visualization

Divergent synthetic pathways for functionalizing the C5-hydroxymethyl triazole vector.

References

-

Ong, H. W., Yang, X., Smith, J. L., & Dickmander, R. J. (2024). "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." Journal of Medicinal Chemistry. Available at: 1

-

Kharb, R., Sharma, P. C., & Yar, M. S. (2011). "An insight on medicinal attributes of 1,2,4-triazoles." Arabian Journal of Chemistry (Hosted on PMC / National Institutes of Health). Available at: 2

-

Kaur, R., et al. (2020). "Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents." RSC Advances (Hosted on PMC / National Institutes of Health). Available at: 3

Sources

Application Notes and Protocols for the Preparation of Substituted Triazole Derivatives Using (1-methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride

Introduction: A Versatile Building Block for Medicinal and Materials Chemistry

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a valuable and versatile heterocyclic building block for the synthesis of a diverse array of substituted triazole derivatives. The 1,2,4-triazole moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous antifungal, anticancer, antiviral, and antibacterial agents.[1] The presence of a reactive hydroxymethyl group at the 5-position of the 1-methylated triazole ring offers a convenient handle for further functionalization, enabling the exploration of new chemical space in drug discovery and materials science.

This guide provides detailed application notes and protocols for the preparation of substituted triazole derivatives, focusing on the two primary modes of derivatization of the hydroxyl group: etherification and esterification. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure both scientific integrity and practical success.

Chemical Properties and Reactivity of (1-methyl-1H-1,2,4-triazol-5-yl)methanol

The reactivity of (1-methyl-1H-1,2,4-triazol-5-yl)methanol is dominated by the nucleophilic character of the hydroxyl group and the electronic properties of the 1-methyl-1,2,4-triazole ring. The triazole ring is an electron-withdrawing system, which can influence the acidity of the hydroxyl proton and the reactivity of the adjacent methylene group.[2]

The hydrochloride salt form provides stability for storage and handling. For most reactions involving the hydroxyl group, the free base of (1-methyl-1H-1,2,4-triazol-5-yl)methanol must be generated in situ or in a prior step by treatment with a suitable base.

The primary synthetic transformations involving the hydroxymethyl group are:

-

Etherification: Formation of an ether linkage (C-O-C) by reaction with an appropriate electrophile, such as an alkyl halide.

-

Esterification: Formation of an ester linkage (C-O-C=O) by reaction with a carboxylic acid or its activated derivative.

These reactions allow for the introduction of a wide variety of substituents, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical in drug design.

Synthetic Workflow Overview

The general workflow for the derivatization of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride involves initial neutralization followed by reaction with a suitable electrophile to yield the desired ether or ester derivatives.

Caption: General workflow for the synthesis of substituted triazole derivatives.

Protocol 1: Synthesis of 5-(Alkoxymethyl)-1-methyl-1H-1,2,4-triazole Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[3][4] This protocol details the O-alkylation of (1-methyl-1H-1,2,4-triazol-5-yl)methanol. The reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (alkoxide) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Sources

Application Note: Advanced Cross-Coupling Strategies for (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound: (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (CAS: 135242-93-2)

Executive Summary & Substrate Profiling

(1-Methyl-1H-1,2,4-triazol-5-yl)methanol is a highly versatile heterocyclic building block frequently utilized in the synthesis of STING agonists[1], DHODH inhibitors[2], and MAP4K1 inhibitors[3]. However, its commercial availability as a hydrochloride salt and the presence of a free primary alcohol present unique challenges for late-stage transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, I have designed this protocol guide to address the three primary vectors of functionalization for this molecule:

-

C-O Bond Formation: Utilizing the primary alcohol as an oxygen nucleophile.

-

C3-H Direct Arylation: Exploiting the acidic proton on the triazole core.

-

sp³-sp² Cross-Coupling: Activating the exocyclic carbon via halogenation.

The Hydrochloride Salt Conundrum

A common point of failure in cross-coupling this substrate is ignoring the stoichiometry of the HCl salt. The stoichiometric presence of hydrogen chloride will rapidly protonate basic ligands, quench basic catalysts, and inhibit the oxidative addition step in palladium-catalyzed cycles. Every protocol below is designed as a self-validating system where the base equivalents are explicitly calculated to first achieve in situ free-basing, followed by the catalytic cycle.

Divergent Functionalization Workflows

Workflow for divergent cross-coupling of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.

Step-by-Step Experimental Protocols

Protocol A: Buchwald-Hartwig C-O Cross-Coupling (Etherification)

Causality & Design: Traditional S_NAr requires highly electron-deficient aryl halides. For neutral or electron-rich aryl halides, Pd-catalyzed C-O coupling is required. We utilize tBuBrettPhos because its extreme steric bulk accelerates the reductive elimination of the ether, critically preventing the competing β-hydride elimination that typically destroys primary alkoxide-palladium intermediates. We use 2.5 equivalents of Cs₂CO₃: 1.0 equivalent neutralizes the HCl salt, and 1.5 equivalents drive the catalytic cycle.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried 20 mL scintillation vial with magnetic stir bar.

-

Reagent Loading: Add Pd₂(dba)₃ (2 mol%, 0.02 equiv), tBuBrettPhos (5 mol%, 0.05 equiv), the desired Aryl Halide (1.0 equiv), and anhydrous Cs₂CO₃ (2.5 equiv).

-

Substrate Addition: Add (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride (1.2 equiv).

-

Atmosphere Exchange: Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon (3 cycles).

-

Solvent: Inject anhydrous Toluene to achieve a 0.2 M concentration.

-

Reaction: Heat the mixture at 90 °C in a pre-heated reaction block for 16 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Direct C3-H Arylation

Causality & Design: The C3 position of the 1,2,4-triazole is flanked by two nitrogen atoms, significantly increasing the acidity of the C-H bond and allowing for facile concerted metalation-deprotonation (CMD)[4][5]. However, the free hydroxyl group will coordinate to the palladium center, leading to catalyst deactivation. Transient protection as a TBS (tert-butyldimethylsilyl) ether is strictly required.

Step-by-Step Methodology:

-

Protection Phase:

-

Suspend the triazole hydrochloride salt (1.0 equiv) in anhydrous DMF (0.5 M).

-

Add Imidazole (3.0 equiv) to neutralize the salt and act as a nucleophilic catalyst, followed by TBSCl (1.2 equiv).

-

Stir at room temperature for 4 hours. Extract with Et₂O, wash with water, and concentrate to yield the TBS-protected intermediate.

-

-

C-H Arylation Phase:

-

In a Schlenk tube, combine the TBS-protected triazole (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).

-

Evacuate/backfill with Argon (3x). Inject anhydrous 1,4-Dioxane (0.2 M).

-

Heat at 110 °C for 24 hours.

-

-

Deprotection Phase:

-

Filter the crude mixture through Celite and concentrate.

-

Dissolve the residue in THF and add TBAF (1.0 M in THF, 1.5 equiv). Stir for 2 hours at room temperature.

-

Quench with saturated aq. NH₄Cl, extract with EtOAc, and purify to isolate the C3-arylated product.

-

Protocol C: sp³-sp² Suzuki-Miyaura Cross-Coupling

Causality & Design: Direct sp³ C-O cross-coupling of primary alcohols is notoriously difficult. Converting the alcohol to a chloride via SOCl₂ is a high-yielding, scalable approach. The resulting 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole is a highly reactive electrophile for Suzuki-Miyaura coupling with arylboronic acids. Pd(dppf)Cl₂ is selected as the catalyst due to its large bite angle, which facilitates the challenging sp³ oxidative addition.

Step-by-Step Methodology:

-

Chlorination Phase:

-

Suspend the triazole hydrochloride (1.0 equiv) in anhydrous DCM (0.3 M) at 0 °C.

-

Add SOCl₂ (2.0 equiv) dropwise. Attach a reflux condenser and heat to 45 °C for 3 hours.

-

Concentrate strictly in vacuo to remove excess SOCl₂ and HCl gas, yielding the chloromethyl intermediate as a hydrochloride salt.

-

-

Coupling Phase:

-

Combine the chloromethyl intermediate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.5 equiv - accounts for the HCl salt).

-

Add a degassed mixture of Toluene/H₂O (10:1 ratio, 0.15 M).

-

Heat at 80 °C for 12 hours under Argon.

-

Separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

-

Quantitative Data Summary

The following table summarizes the optimized parameters for the three functionalization pathways, providing a quick-reference guide for reaction scaling and optimization.

| Pathway | Target Bond | Catalyst System | Base (Equiv) | Solvent & Temp | Typical Yield Range |

| Protocol A | C-O (Ether) | Pd₂(dba)₃ / tBuBrettPhos | Cs₂CO₃ (2.5 eq) | Toluene, 90 °C | 65% - 85% |

| Protocol B | C3-Aryl | Pd(OAc)₂ / PPh₃ | K₂CO₃ (2.0 eq) | Dioxane, 110 °C | 55% - 75% |

| Protocol C | sp³-sp² (Alkyl-Aryl) | Pd(dppf)Cl₂ | K₃PO₄ (3.5 eq) | Toluene/H₂O, 80 °C | 70% - 90% |

Note: Base equivalents in Protocols A and C explicitly account for the in situ neutralization of the starting material's hydrochloride salt.

References

-

US20200131209A1 - Novel sting agonists, Google Patents. 1

-

WO2022070068A1 - Dihydroorotate dehydrogenase inhibitors, Google Patents.2

-

WO2025021997A1 - New map4k1 inhibitors, Google Patents. 3

-

Copper-Mediated Direct Arylation of 1,3,4-Oxadiazoles and 1,2,4-Triazoles with Aryl Iodides, Organic Letters - ACS Publications.4

-

Accessing Diverse Azole Carboxylic Acid Building Blocks via Mild C–H Carboxylation, Journal of the American Chemical Society - ACS Publications.5

Sources

- 1. US20200131209A1 - Novel sting agonists - Google Patents [patents.google.com]

- 2. WO2022070068A1 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]

- 3. WO2025021997A1 - New map4k1 inhibitors - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Scale-Up Synthesis and Process Optimization of (1-Methyl-1H-1,2,4-triazol-5-yl)methanol Hydrochloride

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1LFvJYGig4nb2JsxrhOO9ocwYiw0p5snZJxoxK-

Application Note & Technical Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Industrial Relevance

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in central nervous system (CNS) therapeutics, antifungal agents, and agrochemicals [2.4]. Specifically, (1-methyl-1H-1,2,4-triazol-5-yl)methanol and its hydrochloride salt are critical building blocks for synthesizing functionally selective GABA-A receptor modulators (e.g., L-838,417)[1].

While laboratory-scale syntheses often rely on the cryogenic lithiation of 1-methyl-1H-1,2,4-triazole followed by quenching with dimethylformamide (DMF) or formaldehyde gas, these methods are fundamentally unsuited for industrial scale-up. They require strict anhydrous conditions, generate stoichiometric organometallic waste, and pose severe safety risks. This application note details a highly scalable, solvent-free thermal hydroxymethylation route that leverages the innate electronic properties of the triazole ring to yield the target hydrochloride salt with high atom economy and regioselectivity.

Route Selection & Chemical Causality

The Causality of Thermal Hydroxymethylation

The selection of a solvent-free thermal condensation over traditional cryogenic lithiation (using n -BuLi at -78 °C) is driven by the specific electronic environment of the 1-methyl-1H-1,2,4-triazole ring.

-

Thermodynamic Acidity & Nucleophilicity: The C5 position of the triazole ring is flanked by the N1-methyl group and the N4 atom. The strong inductive electron-withdrawing effect of these adjacent nitrogen atoms renders the C5-H bond highly acidic.

-

In Situ Electrophile Generation: By heating the neat starting material with an excess of solid paraformaldehyde in a sealed autoclave at 170 °C, the paraformaldehyde undergoes thermal depolymerization (cracking). This generates a high concentration of monomeric formaldehyde gas strictly contained within the reactor.

-

Regioselective Trapping: The autogenous pressure forces the formaldehyde gas into the molten triazole phase. The highly nucleophilic C5 position attacks the formaldehyde, yielding the hydroxymethylated product directly. Steric hindrance from the N1-methyl group is overcome by the high activation energy provided by the 170 °C environment, resulting in a highly favorable C5:C3 regioisomer ratio of 12:1[1].

The Causality of Hydrochloride Salt Formation

The crude free base is often an off-white solid or viscous yellow oil that is difficult to handle and prone to hygroscopicity[2]. Converting the free base to the hydrochloride salt is not merely a finishing step; it is a thermodynamic purification mechanism . The HCl salt of the C5-isomer forms a highly crystalline lattice, effectively purging the minor C3-isomer and unreacted starting materials into the mother liquor during filtration.

Synthetic Workflow & Process Diagram

Caption: Industrial scale-up workflow for the synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride.

Detailed Experimental Protocol (Scale-Up)

Step 1: Solvent-Free Thermal Hydroxymethylation

-

Reactor Charging: To a high-pressure stainless steel autoclave (rated for >20 bar), charge 1-methyl-1H-1,2,4-triazole (1.0 equivalent, e.g., 50.0 g, 602 mmol) and paraformaldehyde (5.7 equivalents, 100.0 g, ~3.3 mol)[1].

-

Purging: Seal the autoclave and purge the headspace with anhydrous Nitrogen ( N2 ) for 15 minutes to displace oxygen and prevent oxidative degradation at high temperatures.

-

Heating & Autogenous Pressure: Heat the sealed reactor to 170 °C. Critical Note: As the temperature crosses 120 °C, paraformaldehyde depolymerization will cause a sharp increase in autogenous pressure. Maintain the reaction at 170 °C for exactly 5 hours.

-

Cooling: Terminate heating and allow the reactor to cool to ambient temperature (20–25 °C) before carefully venting any residual pressure through a scrubber system.

Step 2: Workup and Free Base Isolation

-

Dilution: Dilute the crude, semi-solid reaction mixture with dichloromethane (DCM) or a 75% THF/heptane mixture (200 mL)[1].

-